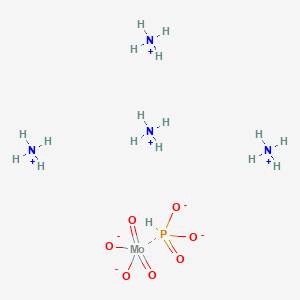
Phenol, 4-amino-2,6-dimethyl-, hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of Phenol, 4-amino-2,6-dimethyl-, hydrochloride, and related compounds often involves the reduction of Schiff bases. For instance, compounds with similar structural motifs have been synthesized through the Schiff bases reduction route, demonstrating the potential for creating complex molecular structures with asymmetric units and significant intermolecular interactions, such as hydrogen bonding which plays a crucial role in stabilizing the molecular structure (Ajibade & Andrew, 2021).
Molecular Structure Analysis
The molecular structure of Phenol, 4-amino-2,6-dimethyl-, hydrochloride, and its analogs can exhibit significant diversity. For example, the characterization of similar compounds reveals a complex arrangement of molecular units, showcasing orthorhombic and monoclinic crystal systems with intricate intermolecular hydrogen bonding patterns. These structures are further stabilized by secondary intermolecular interactions, highlighting the compound's complex molecular geometry (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Phenol, 4-amino-2,6-dimethyl-, hydrochloride, can participate in various chemical reactions, leveraging its functional groups. For instance, the compound's amine and hydrochloride groups can act as active sites for nucleophilic substitution reactions, contributing to its versatility in chemical synthesis. Although specific reactions of Phenol, 4-amino-2,6-dimethyl-, hydrochloride are not detailed in the available literature, the chemical behavior of closely related compounds suggests a broad reactivity profile suitable for synthesizing azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).
Aplicaciones Científicas De Investigación
Application 1: Synthesis of Poly(2,6-dimethyl-1,4-phenylene ether) (PPE)
- Scientific Field : Polymer Chemistry .
- Summary of the Application : This compound is used as a catalyst in the synthesis of Poly(2,6-dimethyl-1,4-phenylene ether) (PPE), an important engineering plastic .
- Methods of Application : The 4-aminopyridine/Cu (I) catalyst system was found to be extremely efficient in PPE synthesis. The reaction rate for this catalyst system was measured, and the amount of by-product, 3,3′,5,5′-Tetramethyl-4,4′diphenoquinone (DPQ), was determined to assess the efficiency of the catalyst systems .
- Results or Outcomes : The 4-aminopyridine/Cu (I) catalyst system had the fastest reaction rate of 6.98 × 10−4 mol/L·s and the lowest DPQ production .
Application 2: Estimation of Phenols
- Scientific Field : Analytical Chemistry .
- Summary of the Application : This compound is used in the 4-Aminoantipyrine Method for the estimation of phenols .
- Methods of Application : The method involves the photometric measurement of the dye formed on oxidation of the phenol-containing sample in the presence of excess 4-aminoantipyrine .
- Results or Outcomes : The results confirm the proposed formation of p-quinoneimide adducts and the elimination of the para-group in the case of reactive p-substituted phenols .
Application 3: Corrosion Inhibitor
- Scientific Field : Material Science .
- Summary of the Application : This compound is used as a corrosion inhibitor for mild steel in HCl medium .
- Methods of Application : The compound is applied to the mild steel surface, forming a protective film. The efficiency of the corrosion inhibition is assessed using electrochemical measurements and surface analysis .
- Results or Outcomes : The results show that the compound effectively inhibits corrosion, with the inhibition efficiency increasing when the OH group on the aromatic ring is substituted by Cl or CN .
Application 4: Production of Dimethylamine
- Scientific Field : Industrial Chemistry .
- Summary of the Application : This compound is used in the production of dimethylamine, an organic compound with various industrial applications .
- Methods of Application : The production process involves a catalytic reaction of methanol and ammonia at elevated temperatures and high pressure .
- Results or Outcomes : The process results in the production of dimethylamine, a colorless, flammable gas with an ammonia-like odor .
Application 5: Production of Dimethylamine
- Scientific Field : Industrial Chemistry .
- Summary of the Application : This compound is used in the production of dimethylamine, an organic compound with various industrial applications .
- Methods of Application : The production process involves a catalytic reaction of methanol and ammonia at elevated temperatures and high pressure .
- Results or Outcomes : The process results in the production of dimethylamine, a colorless, flammable gas with an ammonia-like odor .
Application 6: Corrosion Inhibitor
- Scientific Field : Material Science .
- Summary of the Application : This compound is used as a corrosion inhibitor for mild steel in HCl medium .
- Methods of Application : The compound is applied to the mild steel surface, forming a protective film. The efficiency of the corrosion inhibition is assessed using electrochemical measurements and surface analysis .
- Results or Outcomes : The results show that the compound effectively inhibits corrosion, with the inhibition efficiency increasing when the OH group on the aromatic ring is substituted by Cl or CN .
Direcciones Futuras
Propiedades
IUPAC Name |
4-amino-2,6-dimethylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-5-3-7(9)4-6(2)8(5)10;/h3-4,10H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBKRIQIHBKJPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065095 | |
| Record name | Phenol, 4-amino-2,6-dimethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4-amino-2,6-dimethyl-, hydrochloride | |
CAS RN |
10486-48-3 | |
| Record name | Phenol, 4-amino-2,6-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10486-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-amino-2,6-dimethyl-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-amino-2,6-dimethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-amino-2,6-dimethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2,6-xylenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-amino-2,6-dimethylphenol hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BQ3RTX32X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















